7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, thereby halting cell proliferation .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Biochemical Analysis
Biochemical Properties
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinase 2 (CDK2), inhibiting its activity . This inhibition affects the cell cycle, particularly the transition from the G1 phase to the S phase. The compound also interacts with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by this compound can lead to cell cycle arrest, affecting the proliferation of cancer cells . Additionally, it may alter the expression of genes involved in apoptosis and cell survival, further impacting cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of target proteins, disrupting the cell cycle. The compound may also interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activity, contributing to the observed effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth by targeting CDK2 . At higher doses, toxic or adverse effects may occur, including damage to normal cells and tissues. Understanding the dosage threshold is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with transporters and binding proteins that facilitate its uptake and localization . These interactions can affect its accumulation in specific tissues, influencing its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in various halogenated derivatives.
Scientific Research Applications
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor scaffold due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s photophysical properties make it suitable for use in optical applications, such as fluorescent probes and organic light-emitting devices.
Biological Research: Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidines with different substituents at positions 2, 3, 5, 6, and 7
Uniqueness
7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity, photophysical properties, and biological activity. The presence of the 2-methylphenyl group at position 3 and the chlorine atom at position 7 can significantly impact its interactions with molecular targets and its overall stability.
Properties
IUPAC Name |
7-chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-9-6-4-5-7-12(9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFLQZVPQVTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3N=C(C=C(N3N=C2C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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